4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide 4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1704661-82-4
VCID: VC4292497
InChI: InChI=1S/C16H21NO4S2/c1-11-9-13(20-3)6-8-16(11)23(18,19)17-10-14(21-4)15-7-5-12(2)22-15/h5-9,14,17H,10H2,1-4H3
SMILES: CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)OC
Molecular Formula: C16H21NO4S2
Molecular Weight: 355.47

4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

CAS No.: 1704661-82-4

Cat. No.: VC4292497

Molecular Formula: C16H21NO4S2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide - 1704661-82-4

Specification

CAS No. 1704661-82-4
Molecular Formula C16H21NO4S2
Molecular Weight 355.47
IUPAC Name 4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C16H21NO4S2/c1-11-9-13(20-3)6-8-16(11)23(18,19)17-10-14(21-4)15-7-5-12(2)22-15/h5-9,14,17H,10H2,1-4H3
Standard InChI Key KNYZKBNZNJFQLA-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)OC

Introduction

Structural Features

The compound consists of:

  • A benzene ring substituted with a methoxy group at the para position and a methyl group at the ortho position.

  • A sulfonamide functional group attached to the benzene ring.

  • A side chain containing a methoxy group and a thiophene ring with a methyl substitution.

Synthesis Pathway

The synthesis of sulfonamides like this compound typically involves:

  • Preparation of the Sulfonamide Backbone: The reaction between an aromatic sulfonyl chloride (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) and an amine derivative.

  • Side Chain Functionalization: Introduction of the thiophene moiety and methoxy group through alkylation or nucleophilic substitution.

General Reaction Scheme

text
Step 1: R-SO_2Cl + R'-NH_2 → R-SO_2-NHR' (Sulfonamide formation) Step 2: Functionalization of the side chain with methoxy and thiophene groups.

Antimicrobial Activity

Sulfonamides are classical antibacterial agents that inhibit dihydropteroate synthase in bacteria, interfering with folic acid synthesis.

Anticancer Potential

Compounds with thiophene rings have been shown to exhibit cytotoxic activity against various cancer cell lines due to their ability to interact with DNA or enzymes involved in cell proliferation.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentify hydrogen and carbon environments
Mass SpectrometryDetermine molecular weight and fragmentation
IR SpectroscopyDetect functional groups (e.g., SO2NH-SO_2NH)
X-Ray CrystallographyConfirm molecular structure in solid state

Potential Research Directions

Given its structural complexity, future research could focus on:

  • Evaluating its biological activity against bacterial or cancer cell lines.

  • Investigating its metabolic stability and pharmacokinetics.

  • Exploring derivatives with modified side chains for enhanced activity.

This compound represents a promising scaffold for drug discovery due to its functional diversity and potential bioactivity. Further experimental studies are essential to unlock its full application potential in medicinal chemistry.

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